An In-depth Technical Guide to (2,5-dimethyl-1H-indol-3-yl)acetic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (2,5-dimethyl-1H-indol-3-yl)acetic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-dimethyl-1H-indol-3-yl)acetic acid, a derivative of the ubiquitous indole-3-acetic acid (IAA) scaffold, represents a molecule of interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds, and modifications to this scaffold can lead to compounds with unique pharmacological profiles. This technical guide provides a comprehensive overview of the structure, properties, and potential therapeutic applications of (2,5-dimethyl-1H-indol-3-yl)acetic acid, with a focus on data relevant to researchers and drug development professionals.
Molecular Structure and Chemical Identity
The chemical structure of (2,5-dimethyl-1H-indol-3-yl)acetic acid is characterized by an indole ring system with methyl groups at the 2 and 5 positions and an acetic acid moiety at the 3 position.
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 5435-40-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | [3] |
| InChI | InChI=1S/C12H13NO2/c1-7-3-4-11-10(5-7)9(8(2)13-11)6-12(14)15/h3-5,13H,6H2,1-2H3,(H,14,15) | [3] |
| IUPAC Name | 2-(2,5-dimethyl-1H-indol-3-yl)acetic acid | [3] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Experimental data is not available in the public domain. |
| Boiling Point | Not available | Experimental data is not available in the public domain. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and methanol. | Inferred from the nonpolar indole ring and the presence of a carboxylic acid group. |
| pKa | ~4.7 | Estimated based on the pKa of the carboxylic acid group in similar structures. |
| LogP | 2.5 - 3.5 | Estimated based on the structure. |
Spectroscopic Data
Detailed experimental spectroscopic data for (2,5-dimethyl-1H-indol-3-yl)acetic acid is limited. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, the two methyl groups, and the N-H proton of the indole. The chemical shifts would be influenced by the electron-donating nature of the methyl groups. Based on data for 1,5-dimethyl-1H-indole-3-carbonitrile, aromatic protons are expected in the range of δ 7.1-7.5 ppm, and the methyl protons around δ 2.4 ppm.[4]
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¹³C NMR: The carbon NMR spectrum would display signals for the twelve carbons in the molecule. The aromatic carbons would appear in the δ 110-140 ppm region, with the carbonyl carbon of the carboxylic acid resonating further downfield (>170 ppm). The methyl carbons would be found in the upfield region (δ 15-25 ppm). For 1,5-dimethyl-1H-indole-3-carbonitrile, the aromatic carbons appear between δ 109 and 135 ppm, and the methyl carbon at δ 21.3 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum of (2,5-dimethyl-1H-indol-3-yl)acetic acid is expected to exhibit characteristic absorption bands for the following functional groups:
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O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (indole): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
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C=O stretch (carboxylic acid): A strong, sharp absorption band in the range of 1700-1725 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
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C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 203. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain.
Synthesis
A specific, detailed experimental protocol for the synthesis of (2,5-dimethyl-1H-indol-3-yl)acetic acid is not explicitly described in the reviewed literature. However, its synthesis can be conceptually designed based on established methods for indole acetic acid synthesis, primarily the Fischer indole synthesis.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5][6] This approach would involve the reaction of 4-methylphenylhydrazine with a suitable keto-acid or its ester, followed by cyclization under acidic conditions.
Caption: Proposed Fischer Indole Synthesis for (2,5-dimethyl-1H-indol-3-yl)acetic acid.
Conceptual Experimental Protocol:
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Hydrazone Formation: 4-Methylphenylhydrazine hydrochloride would be reacted with levulinic acid in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The resulting hydrazone intermediate would then be heated in the presence of an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, to induce cyclization and formation of the indole ring.
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Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The crude product would then be purified by recrystallization or column chromatography.
Biological Activity and Potential Therapeutic Applications
While specific biological data for (2,5-dimethyl-1H-indol-3-yl)acetic acid is scarce, the broader class of indole-3-acetic acid derivatives has been investigated for various therapeutic activities. A notable area of interest is their potential as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[5][7]
CRTH2 Antagonism and Anti-inflammatory Potential
PGD2 is a key mediator in allergic inflammation, and its interaction with the CRTH2 receptor on Th2 cells, eosinophils, and basophils contributes to the inflammatory cascade in diseases like asthma and allergic rhinitis.[8][9] Antagonists of the CRTH2 receptor have the potential to block these effects and offer a novel therapeutic approach for allergic and inflammatory conditions. Several indole-3-acetic acid derivatives have been identified as potent and selective CRTH2 antagonists.[5][10]
Caption: Potential mechanism of action as a CRTH2 antagonist.
Future Research Directions
The structural similarity of (2,5-dimethyl-1H-indol-3-yl)acetic acid to known CRTH2 antagonists suggests that this compound warrants further investigation for its anti-inflammatory properties. Future research should focus on:
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Synthesis and Characterization: Development of a robust synthetic route and full spectroscopic characterization of the compound.
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In Vitro Assays: Evaluation of its binding affinity and functional antagonism at the CRTH2 receptor using radioligand binding assays and cellular functional assays (e.g., calcium mobilization or chemotaxis assays).
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In Vivo Models: Assessment of its efficacy in animal models of allergic inflammation, such as ovalbumin-induced asthma.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the structural requirements for optimal activity.
Conclusion
(2,5-dimethyl-1H-indol-3-yl)acetic acid is an intriguing indole derivative with potential for development as a therapeutic agent, particularly in the context of inflammatory diseases. While experimental data on this specific molecule is currently limited, its structural features suggest that it is a promising candidate for investigation as a CRTH2 antagonist. This technical guide provides a foundational understanding of its structure, predicted properties, and a clear path for future research to unlock its therapeutic potential. Further experimental work is crucial to validate these predictions and fully elucidate the pharmacological profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 2-(2,5-dimethyl-1h-indol-3-yl)acetic acid (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 4. rsc.org [rsc.org]
- 5. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]



